2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide
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Overview
Description
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammation and immune response. The inhibition of PDE4 by this compound leads to a decrease in the production of pro-inflammatory cytokines and chemokines, resulting in the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Advantages and Limitations for Lab Experiments
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound for research purposes. However, one limitation of this compound is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Clinical trials are needed to establish the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide involves the reaction of 4-(1-pyrrolidinyl)benzylamine and 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out under an inert atmosphere and at a temperature of around 0-5°C. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-phenoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(24-19-7-3-2-4-8-19)20(23)21-15-17-9-11-18(12-10-17)22-13-5-6-14-22/h2-4,7-12,16H,5-6,13-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQWXPBZFZYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2CCCC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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